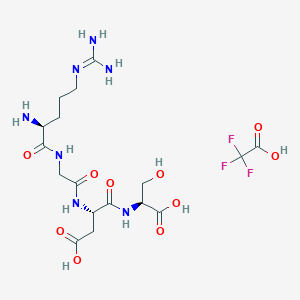
Arg-Gly-Asp-Ser (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arg-Gly-Asp-Ser (TFA) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine, with trifluoroacetic acid as a counterion. This compound is a key component of the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins . The Arg-Gly-Asp-Ser sequence is known for its ability to promote cell adhesion, making it significant in various biological processes and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Gly-Asp-Ser (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can oxidize the amino acid residues, while reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products
The major products formed from these reactions include shorter peptide fragments from hydrolysis and modified peptides from oxidation and reduction reactions .
Applications De Recherche Scientifique
Arg-Gly-Asp-Ser (TFA) has a wide range of applications in scientific research:
Cell Biology: Used to study cell adhesion, migration, and signaling pathways.
Cancer Research: Investigated for its role in inhibiting tumor cell adhesion and metastasis.
Tissue Engineering: Incorporated into biomaterials to enhance cell attachment and proliferation.
Drug Delivery: Utilized in the development of targeted drug delivery systems.
Neuroscience: Studied for its effects on synaptic plasticity and long-term potentiation.
Mécanisme D'action
Arg-Gly-Asp-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation . The peptide specifically interacts with integrins such as α5β1, which are involved in cell-matrix interactions . This interaction can modulate the activity of downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), influencing cell behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Asp (RGD): A shorter peptide that also binds to integrins and promotes cell adhesion.
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A hexapeptide with similar integrin-binding properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and integrin-binding affinity.
Uniqueness
Arg-Gly-Asp-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability . Its ability to inhibit integrin-mediated cell adhesion makes it valuable in various research applications, particularly in cancer and tissue engineering .
Propriétés
Formule moléculaire |
C17H28F3N7O10 |
|---|---|
Poids moléculaire |
547.4 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
Clé InChI |
UMHUNRXMVGQLTE-YWUTZLAHSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


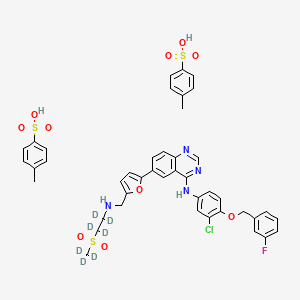
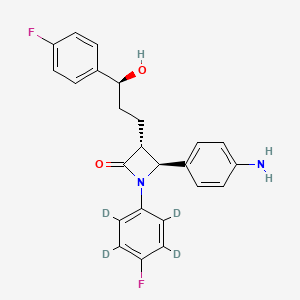

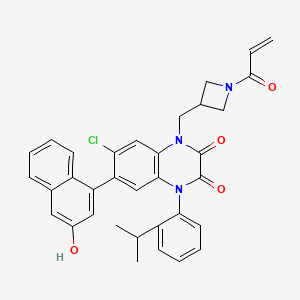
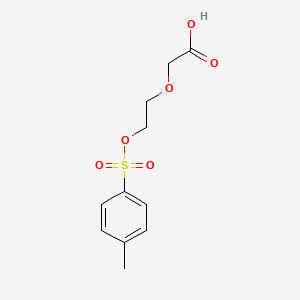
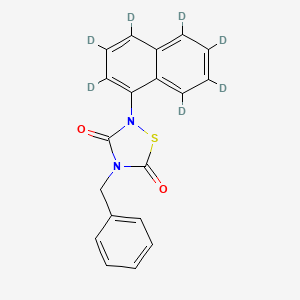




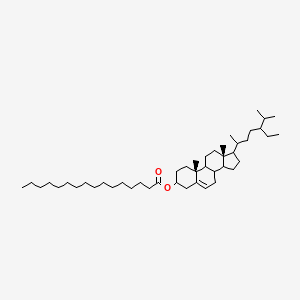
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
